molecular formula C10H14F3N3O2 B13186194 tert-Butyl 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

tert-Butyl 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B13186194
M. Wt: 265.23 g/mol
InChI Key: INIFLDQPGSWLEH-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and a tert-butyl ester at position 3. The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and bioavailability, while the tert-butyl ester provides steric bulk, improving stability during synthetic processes .

Properties

Molecular Formula

C10H14F3N3O2

Molecular Weight

265.23 g/mol

IUPAC Name

tert-butyl 4-amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)6-5(14)7(10(11,12)13)15-16(6)4/h14H2,1-4H3

InChI Key

INIFLDQPGSWLEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=NN1C)C(F)(F)F)N

Origin of Product

United States

Biological Activity

tert-Butyl 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3N3O2C_{10}H_{12}F_3N_3O_2 with a molecular weight of approximately 273.22 g/mol. The structure features a trifluoromethyl group, which is known to enhance the biological activity of organic compounds by improving their lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Core : The initial step includes the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Functional Groups : Subsequent reactions introduce the trifluoromethyl and carboxylate groups.
  • Final Purification : The product is purified through techniques such as recrystallization or chromatography.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

CompoundCOX-2 Inhibition IC50 (µM)Selectivity Index
Compound A0.01>344
Compound B0.8575Not specified
tert-butyl derivativeTBDTBD

In a study by Thangarasu et al., a series of pyrazole derivatives demonstrated significant anti-inflammatory activity, with some showing superior efficacy compared to established drugs like celecoxib . The selectivity for COX-2 over COX-1 suggests a favorable safety profile.

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have also been investigated. Compounds containing trifluoromethyl groups have shown enhanced radical scavenging activities, which can be attributed to their ability to stabilize free radicals through resonance stabilization.

Anticancer Activity

Emerging evidence suggests that certain pyrazole derivatives exhibit anticancer properties. For instance, studies have indicated that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Case Study 1: In Vivo Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced rat paw edema model. The compound showed significant reduction in edema compared to controls, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Safety Profile Assessment

Histopathological examinations revealed minimal degenerative changes in vital organs (liver, kidney) after administration of the compound at therapeutic doses, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Ester Group Key Substituents Yield Stability/Solubility Considerations
Target Compound tert-butyl 4-amino, 3-CF₃ N/A High steric stability, moderate solubility
Compound 26 tert-butyl Benzo-triazole 83% Enhanced aromatic interactions
Compound 279 ethyl Indazolyl-pyrrole, 3-CF₃ 68% Higher solubility, lower thermal stability
Compound in ethyl Boc-amine, sulfonyloxy N/A Reactive, requires careful handling
  • Trifluoromethyl (CF₃) vs. Sulfonyloxy (SO₂CF₃) : The CF₃ group in the target compound offers electron-withdrawing effects without the extreme reactivity of sulfonyloxy groups, which necessitate stringent safety protocols .
  • tert-Butyl vs. Ethyl Esters : tert-butyl esters (as in the target compound and Compound 26) enhance steric protection of the carboxylate, reducing unintended hydrolysis. Ethyl esters (Compounds 279, ) prioritize solubility but are more prone to enzymatic cleavage .

Hydrogen Bonding and Crystallization

The 4-amino group in the target compound enables robust hydrogen-bonding networks, critical for crystal engineering and molecular recognition. In contrast, compounds lacking amino groups (e.g., Compound 26) rely on weaker interactions like van der Waals forces or π-π stacking .

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